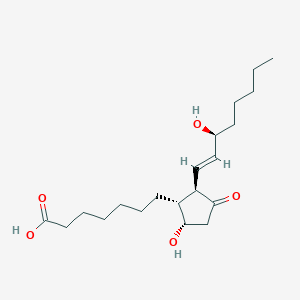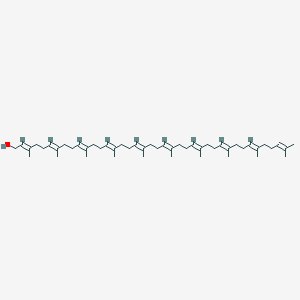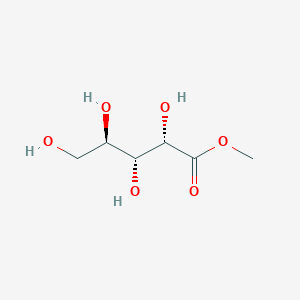
D-Arabinonic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Arabinonic acid, methyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine and biotechnology. This compound is a derivative of D-arabinose, which is a type of sugar found in many plants and animals. In
Mécanisme D'action
The mechanism of action of D-Arabinonic acid, methyl ester is not fully understood. However, studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. Additionally, D-Arabinonic acid, methyl ester may modulate the immune system by activating various immune cells and promoting the production of cytokines.
Effets Biochimiques Et Physiologiques
D-Arabinonic acid, methyl ester has been found to have various biochemical and physiological effects. Studies have shown that D-Arabinonic acid, methyl ester can inhibit the activity of various enzymes involved in cancer cell growth and inflammation. Additionally, D-Arabinonic acid, methyl ester has been found to modulate the expression of various genes involved in immune system regulation.
Avantages Et Limitations Des Expériences En Laboratoire
D-Arabinonic acid, methyl ester has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has low toxicity and can be used at relatively high concentrations without causing adverse effects. However, one limitation of D-Arabinonic acid, methyl ester is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Orientations Futures
There are several future directions for the study of D-Arabinonic acid, methyl ester. One direction is to further investigate its mechanism of action and identify the specific signaling pathways and enzymes that it targets. Additionally, more studies are needed to determine the optimal dosage and administration route for D-Arabinonic acid, methyl ester in various disease models. Furthermore, the potential use of D-Arabinonic acid, methyl ester as a therapeutic agent for various diseases, including cancer and inflammatory disorders, should be explored. Finally, the development of novel synthesis methods for D-Arabinonic acid, methyl ester should be investigated to improve its yield and purity.
Méthodes De Synthèse
The synthesis of D-Arabinonic acid, methyl ester can be achieved through the oxidation of D-arabinose using various reagents such as sodium periodate or lead tetraacetate. The reaction yields D-Arabinonic acid, which can be converted into its methyl ester form through the reaction with methanol and sulfuric acid. The resulting D-Arabinonic acid, methyl ester is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
D-Arabinonic acid, methyl ester has been used in various scientific research applications due to its potential as an anti-cancer agent, anti-inflammatory agent, and immunomodulatory agent. Studies have shown that D-Arabinonic acid, methyl ester can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, D-Arabinonic acid, methyl ester has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, D-Arabinonic acid, methyl ester has been shown to modulate the immune system by enhancing the activity of natural killer cells and increasing the production of cytokines.
Propriétés
Numéro CAS |
15909-68-9 |
|---|---|
Nom du produit |
D-Arabinonic acid, methyl ester |
Formule moléculaire |
C6H12O6 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
methyl (2S,3R,4R)-2,3,4,5-tetrahydroxypentanoate |
InChI |
InChI=1S/C6H12O6/c1-12-6(11)5(10)4(9)3(8)2-7/h3-5,7-10H,2H2,1H3/t3-,4-,5+/m1/s1 |
Clé InChI |
JWILWRLEBBNTFH-WDCZJNDASA-N |
SMILES isomérique |
COC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
SMILES |
COC(=O)C(C(C(CO)O)O)O |
SMILES canonique |
COC(=O)C(C(C(CO)O)O)O |
Autres numéros CAS |
23009-76-9 15909-68-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



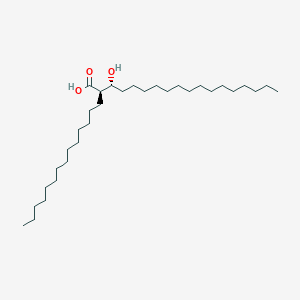
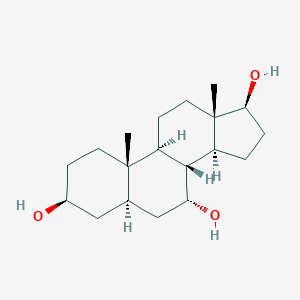
![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetracarboxylic acid](/img/structure/B102414.png)
![3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran](/img/structure/B102416.png)
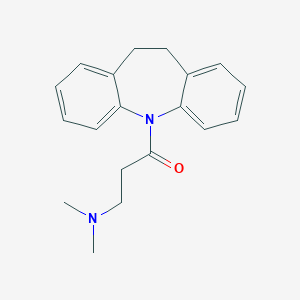
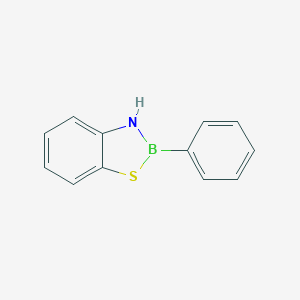
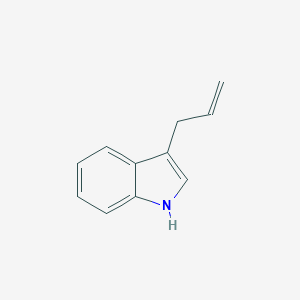
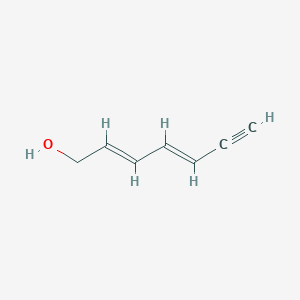
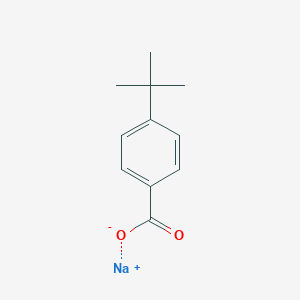
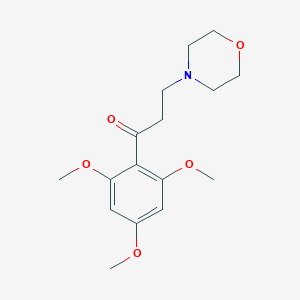
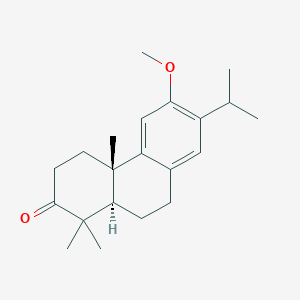
![3-[(4-Methoxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B102435.png)
